

# 3-amino-N,N-diethylbenzenesulfonamide CAS number 10372-41-5 properties

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## Compound of Interest

Compound Name: 3-amino-N,N-diethylbenzenesulfonamide

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An In-depth Technical Guide to **3-amino-N,N-diethylbenzenesulfonamide** (CAS: 10372-41-5)

This document provides a comprehensive technical overview of **3-amino-N,N-diethylbenzenesulfonamide**, a key chemical intermediate. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of such building blocks is paramount to innovation. This guide moves beyond a simple data sheet, offering insights into the causality behind its chemical nature and handling, structured to empower your research and development endeavors.

## Core Molecular Profile and Physicochemical Properties

**3-amino-N,N-diethylbenzenesulfonamide** is a substituted aromatic sulfonamide. Its structure, featuring a primary aromatic amine and a diethylsulfonamide group at the meta position, makes it a versatile intermediate for introducing the benzenesulfonamide moiety into more complex molecules.

## Key Identifiers and Structural Data

- IUPAC Name: **3-amino-N,N-diethylbenzenesulfonamide**
- CAS Number: 10372-41-5[1]

- Synonyms: N,N-DIETHYL-3-AMINOBENZENESULFONAMIDE[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>S[1][2][3]
- Molecular Weight: 228.31 g/mol [1][2]
- Appearance: White to pale yellow crystalline solid[4]

## Physicochemical Data

The following table summarizes the key physical and chemical properties, consolidating data from various chemical suppliers and databases. Predicted values, common in datasheets for research chemicals, are noted accordingly.

Property	Value	Source(s)
Melting Point	90-91 °C	[2][3][5]
Boiling Point	388.4 ± 44.0 °C (Predicted)	[2]
Density	1.199 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	3.28 ± 0.10 (Predicted)	[2]
Storage Temperature	2-8 °C, sealed in dry conditions or inert atmosphere	[1][2]

## Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in various systems, aiding in fields like drug design and process chemistry.

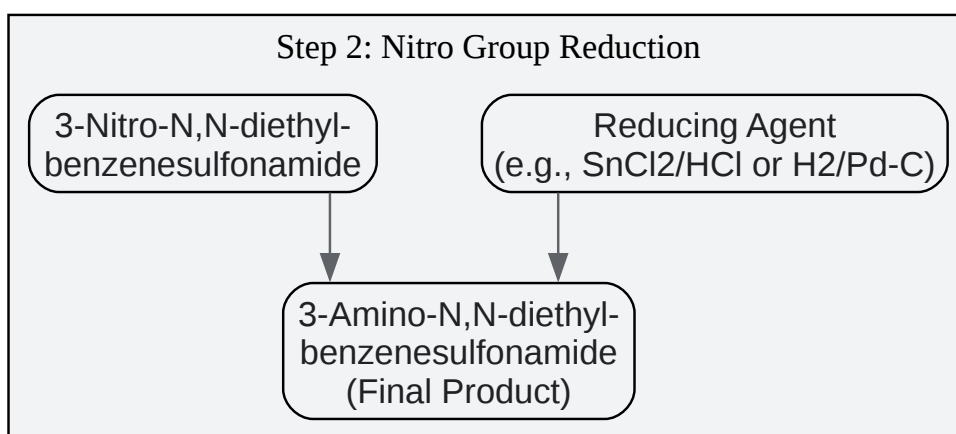
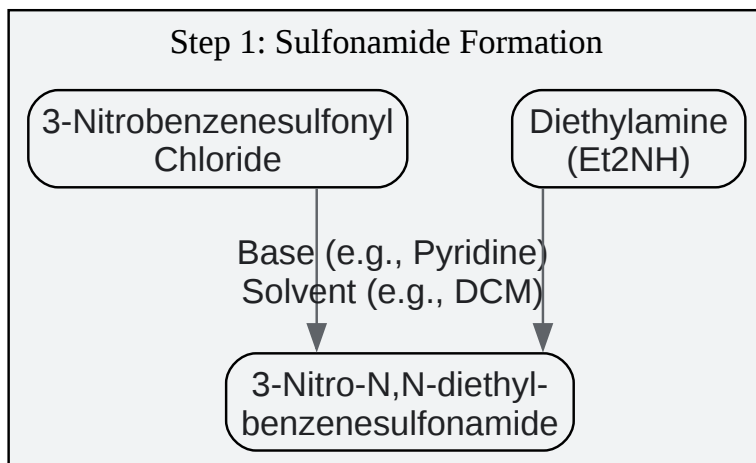
Parameter	Value	Source(s)
Topological Polar Surface Area (TPSA)	63.4 Å <sup>2</sup>	[1]
LogP (Octanol-Water Partition Coeff.)	1.2993	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	4	[1]

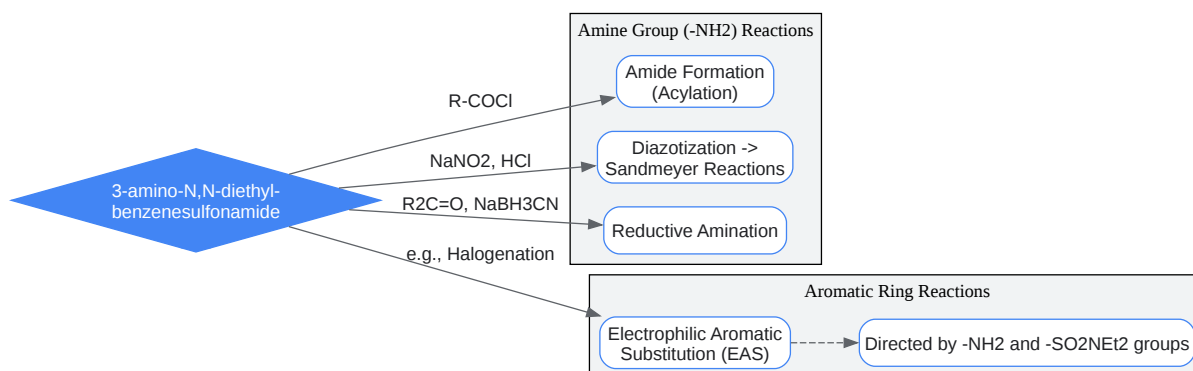
## Synthesis, Reactivity, and Application Potential

While specific, documented applications for **3-amino-N,N-diethylbenzenesulfonamide** are sparse, its structure points toward significant potential as a pharmaceutical and research intermediate.[2][6] The presence of two key functional groups—the aromatic amine and the sulfonamide—opens distinct avenues for chemical modification.

## Logical Synthesis Workflow

A common and efficient route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride. This pathway is advantageous as it utilizes readily available starting materials and employs standard, well-understood organic transformations.





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